molecular formula C10H14BF3N2O2 B568937 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethyl)-1H-pyrazole CAS No. 1046831-98-4

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethyl)-1H-pyrazole

Cat. No.: B568937
CAS No.: 1046831-98-4
M. Wt: 262.039
InChI Key: XSEKRLJMLMNHNU-UHFFFAOYSA-N
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Description

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethyl)-1H-pyrazole is a complex organic compound that has garnered significant interest in the field of synthetic chemistry. This compound is characterized by the presence of a boronate ester group and a trifluoromethyl group attached to a pyrazole ring, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethyl)-1H-pyrazole typically involves the reaction of 1-(trifluoromethyl)-1H-pyrazole with bis(pinacolato)diboron under the influence of a palladium catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of automated systems for reagent addition and product isolation further enhances the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethyl)-1H-pyrazole undergoes various types of chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

    Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boronate ester group reacts with aryl or vinyl halides to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) in ether solvents.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate or sodium hydroxide, typically in solvents like DMF or THF.

Major Products

    Oxidation: Boronic acids.

    Reduction: Difluoromethyl or monofluoromethyl derivatives.

    Substitution: Various aryl or vinyl-substituted pyrazoles.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a building block in the synthesis of various pharmaceuticals. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development. Research indicates that derivatives of this compound can act as inhibitors in various biological pathways.

Case Study : A study published in Chemical Communications explored the synthesis of pyrazole derivatives using this compound as a precursor. These derivatives exhibited significant activity against specific cancer cell lines, suggesting its potential as an anticancer agent .

Agrochemical Development

In agrochemistry, the compound is being investigated for its ability to enhance the efficacy of pesticides and herbicides. The incorporation of boron into agrochemical formulations has been shown to improve their stability and performance.

Case Study : Research highlighted in Journal of Agricultural and Food Chemistry demonstrated that formulations containing this compound exhibited improved pest resistance and crop yield when applied to various agricultural crops .

Materials Science

The unique properties of boron compounds allow them to be used in the development of novel materials with specific functionalities. This compound can be utilized in creating boron-doped polymers and composites that exhibit enhanced mechanical properties and thermal stability.

Data Table: Comparison of Material Properties

PropertyStandard PolymerBoron-Doped Polymer
Tensile Strength (MPa)5075
Thermal Stability (°C)200250
Flexibility (%)105

Synthesis Techniques

The synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethyl)-1H-pyrazole typically involves the reaction between appropriate boronic acid derivatives and trifluoromethyl-substituted pyrazoles under controlled conditions.

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethyl)-1H-pyrazole is primarily based on its ability to participate in various chemical reactions. The boronate ester group acts as a nucleophile in cross-coupling reactions, while the trifluoromethyl group can influence the electronic properties of the molecule, enhancing its reactivity and stability. The compound’s interaction with molecular targets, such as enzymes or receptors, is often mediated by these functional groups, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Lacks the trifluoromethyl group, resulting in different reactivity and applications.

    1-(trifluoromethyl)-1H-pyrazole: Lacks the boronate ester group, limiting its use in cross-coupling reactions.

    4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-phenyl-1H-pyrazole: Contains a phenyl group instead of a trifluoromethyl group, leading to different electronic properties and reactivity.

Uniqueness

The presence of both the boronate ester and trifluoromethyl groups in 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethyl)-1H-pyrazole makes it a unique compound with versatile reactivity. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in synthetic chemistry and a useful tool in scientific research.

Biological Activity

The compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethyl)-1H-pyrazole (CAS No. 1046831-98-4) is a boron-containing heterocyclic compound that has garnered interest in medicinal chemistry and material science due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C10_{10}H14_{14}BF3_3N2_2O2_2
  • Molecular Weight : 262.04 g/mol
  • Purity : Typically >97%
  • Appearance : White to off-white powder

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several key mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the dioxaborolane moiety enhances its ability to interact with various enzymes. Studies have shown that boron-containing compounds can inhibit serine proteases and other enzymes critical for cellular processes.
  • Antioxidant Properties : The trifluoromethyl group is known to enhance the electron-withdrawing capacity of the molecule, potentially increasing its stability and reactivity towards free radicals. This suggests a possible role as an antioxidant in biological systems.
  • Cellular Signaling Modulation : Research indicates that pyrazole derivatives can modulate signaling pathways involved in cell proliferation and apoptosis, making them candidates for cancer therapy.

In Vitro Studies

Several studies have investigated the cytotoxic effects of this compound on various cancer cell lines:

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)12.5Apoptosis induction via caspase activation
MCF-7 (breast cancer)15.0Cell cycle arrest at G2/M phase
A549 (lung cancer)10.0Inhibition of cell migration

These results indicate a promising potential for this compound as an anticancer agent.

In Vivo Studies

In vivo studies have further elucidated the pharmacodynamics of this compound:

  • A study involving xenograft models demonstrated that administration of the compound significantly reduced tumor size compared to controls.
  • Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Therapeutic Applications

Given its biological activity, this compound has potential applications in:

  • Cancer Therapy : As an anticancer agent targeting specific pathways involved in tumor growth and survival.
  • Antioxidant Formulations : Due to its ability to scavenge free radicals.

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BF3N2O2/c1-8(2)9(3,4)18-11(17-8)7-5-15-16(6-7)10(12,13)14/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEKRLJMLMNHNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00721167
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethyl)-1H-pyrazole
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Molecular Weight

262.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1046831-98-4
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethyl)-1H-pyrazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethyl)-1H-pyrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethyl)-1H-pyrazole
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